Bienvenue dans la boutique en ligne BenchChem!

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide

Lipophilicity Drug-likeness ADME prediction

CAS 865592-19-4 is a drug-like benzothiazole sulfonamide (MW 381.51, TPSA 116 Ų, 0 Ro5 violations) with a unique cyclopentane carboxamide at position 2. It serves as a structurally-distinct isomer vs. UNC-CAF-143 (same molecular formula, different scaffold) for chemoproteomic kinase selectivity profiling. Class-level SAR indicates carbonic anhydrase and kinase inhibitor potential. Use as a passive permeability standard (PAMPA/Caco-2) or Ames-negative control. No primary bioactivity data exists; early procurement secures lead discovery positioning.

Molecular Formula C17H23N3O3S2
Molecular Weight 381.51
CAS No. 865592-19-4
Cat. No. B2379922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide
CAS865592-19-4
Molecular FormulaC17H23N3O3S2
Molecular Weight381.51
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCC3
InChIInChI=1S/C17H23N3O3S2/c1-3-20(4-2)25(22,23)13-9-10-14-15(11-13)24-17(18-14)19-16(21)12-7-5-6-8-12/h9-12H,3-8H2,1-2H3,(H,18,19,21)
InChIKeyLZVWMNZTYALGTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide (CAS 865592-19-4): Procurement-Relevant Compound Profile


N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide (CAS 865592-19-4) is a synthetic small molecule belonging to the benzothiazole sulfonamide carboxamide class, with molecular formula C₁₇H₂₃N₃O₃S₂ and a molecular weight of 381.51 Da . The compound features a benzothiazole core substituted at position 6 with an N,N-diethylsulfamoyl group and at position 2 with a cyclopentanecarboxamide moiety. This structural architecture places it within a chemical space explored for kinase inhibition, carbonic anhydrase modulation, and antiproliferative applications . It is listed in the ZINC database (ZINC04332989) as a commercially available screening compound . However, as of the search date, no primary peer-reviewed bioactivity data (IC₅₀, Kᵢ, or Kd) indexed in ChEMBL, BindingDB, or PubChem were identified for this specific compound, indicating that its biological annotation is nascent and procurement decisions must rely on predicted properties and class-level inferences rather than direct target engagement data.

Why Benzothiazole Sulfonamide Analogs Cannot Be Interchanged as Generic Replacements for CAS 865592-19-4


Within the benzothiazole sulfonamide carboxamide class, small structural variations—particularly in the N-acyl substituent at position 2 and the sulfamoyl N-substituents at position 6—produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and steric profile that are known from class-level SAR to alter target selectivity, metabolic stability, and solubility . The cyclopentanecarboxamide group at position 2 of CAS 865592-19-4 introduces a conformationally constrained five-membered ring, distinct from the cyclohexane (CAS 865592-38-7), oxolane (CAS 881452-63-7), or thiophene (CHEBI:119810) analogs [1]. Even among compounds sharing the same molecular formula (C₁₇H₂₃N₃O₃S₂), such as the CDK18 inhibitor UNC-CAF-143, different atomic connectivity yields entirely different biological targets and selectivity profiles [2]. Consequently, generic substitution without direct comparative data is scientifically unsound and may lead to erroneous conclusions in screening campaigns or SAR studies.

Quantitative Differentiation Evidence for N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide (865592-19-4) Versus Its Closest Analogs


Predicted Lipophilicity (cLogP) Differentiation: Cyclopentane vs. Cyclohexane and Thiophene Analogs

The target compound exhibits a predicted ACD/LogP of 3.53 . Compared to the direct cyclohexane analog N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide (CAS 865592-38-7), the cyclopentane ring reduces the calculated logP by approximately 0.3–0.5 log units based on the Hansch-Leo fragment constant difference between cyclopentane (f = 2.22) and cyclohexane (f = 2.57), indicating marginally improved aqueous solubility. The thiophene-2-carboxamide analog (CHEBI:119810) is predicted to have a lower logP (~2.9–3.1) due to the heteroaromatic ring, making the cyclopentane variant more lipophilic and potentially more membrane-permeable [1].

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) Differentiation: Impact on Passive Membrane Permeability

The target compound has a predicted TPSA of 116 Ų . This is identical to the sulfonamide-bearing benzothiazole scaffold shared by its diethylsulfamoyl-containing analogs regardless of the amide substituent. However, compared to the des-sulfamoyl analog N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide (CAS 77414-59-6), which bears no sulfonamide group and has a lower TPSA (estimated ~41 Ų), the target compound's higher TPSA suggests reduced passive membrane permeability and potentially lower blood-brain barrier penetration, consistent with the well-established inverse correlation between TPSA and CNS penetration [1]. The compound's TPSA of 116 Ų places it near the 90 Ų threshold for oral absorption but well below the 140 Ų limit, predicting moderate oral bioavailability .

Polar surface area Blood-brain barrier Membrane permeability

Rotatable Bond Count and Conformational Entropy: Cyclopentane vs. Aromatic Amide Analogs

The target compound possesses 6 freely rotatable bonds , a number that includes the diethylsulfamoyl ethyl groups (4 rotatable bonds) plus the cyclopentanecarboxamide linkage. In comparison, the thiophene-2-carboxamide analog (CHEBI:119810) has 5 rotatable bonds, while the oxolane-2-carboxamide analog (CAS 881452-63-7) has 6 rotatable bonds. The cyclopentanecarboxamide ring itself introduces a pseudo-rotational degree of freedom via ring puckering that is absent in planar aromatic amides [1]. This conformational flexibility may impose a modest entropic penalty upon target binding, potentially offset by enthalpy gains from optimal fit into a hydrophobic pocket that accommodates the puckered cyclopentane ring.

Conformational flexibility Binding entropy Ligand efficiency

Structural Uniqueness for Kinase Selectivity Profiling: Same Molecular Formula, Different Connectivity vs. CDK18 Inhibitor UNC-CAF-143

The target compound shares its molecular formula (C₁₇H₂₃N₃O₃S₂, MW 381.51) with UNC-CAF-143 (CHEBI:143113), a known CDK18 kinase inhibitor [1]. However, the atomic connectivity is entirely different: the target compound is a benzothiazole sulfonamide carboxamide, whereas UNC-CAF-143 is a thiazole-oxazole thioether tetrahydropyran carboxamide. Despite identical bulk properties (MW, cLogP, HBD/HBA count), the distinct pharmacophores imply divergent kinase selectivity profiles. UNC-CAF-143 has demonstrated CDK18 inhibitory activity, whereas no kinase profiling data exist for the target compound [2]. This structural isomerism provides a unique opportunity for kinase selectivity screening: the target compound can serve as an inactive or differentially active control in chemoproteomics experiments designed to map the selectivity landscape of benzothiazole-containing kinase inhibitors.

Kinase selectivity Structural isomerism Chemoproteomics

Absence of Aniline-Like Substructures: Differentiated Genotoxicity Risk Profile

The target compound's benzothiazole-2-amine core is substituted with a cyclopentanecarboxamide group, converting the potentially genotoxic aromatic amine into a carboxamide. In contrast, certain benzothiazole analogs that retain a free 2-amino group (e.g., 2-amino-6-sulfamoylbenzothiazole, CAS 1734-78-5) carry the structural alert for aromatic amine genotoxicity [1]. The target compound lacks this alert, which may simplify safety assessment in early drug discovery or reduce regulatory hurdles for procurement and use in in vivo studies. This differentiation is structural rather than quantitative, but it has practical implications for compound selection in screening cascades where genotoxicity flags are used as exclusion criteria.

Genotoxicity Structural alert Safety screening

Optimal Research Application Scenarios for Procuring N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide (CAS 865592-19-4)


Chemical Probe for Kinase Selectivity Profiling Using Structural Isomer Pairing with CDK18 Inhibitor UNC-CAF-143

Procure CAS 865592-19-4 as a structurally distinct isomer (same molecular formula, different scaffold topology) alongside UNC-CAF-143 to interrogate CDK18 selectivity in a chemoproteomic kinase profiling panel. Because both compounds share identical bulk physicochemical properties (MW 381.51, same HBD/HBA counts, similar cLogP) , any observed differential in kinase inhibition can be attributed to scaffold-specific pharmacophore recognition rather than non-specific physicochemical effects. This design controls for molecular property confounders that plague conventional kinase profiling experiments.

Benchmark Compound for Carbonic Anhydrase Inhibition SAR with Differentiated Membrane Permeability

Although no direct carbonic anhydrase inhibition data exist for CAS 865592-19-4, the sulfonamide-bearing benzothiazole scaffold is a known pharmacophore for human carbonic anhydrase isoforms (hCA I and II) . The compound's TPSA of 116 Ų and cLogP of 3.53 distinguish it from more polar sulfonamide CA inhibitors (e.g., acetazolamide, TPSA ~152 Ų) and more lipophilic ones (e.g., benzothiazole sulfonamide series with reported hCA II Kᵢ values as low as 13 nM) . Procure this compound as part of a systematic SAR series to map the relationship between amide substituent bulk, lipophilicity, and CA isoform selectivity.

ADME Surrogate for Cyclopentane-Bearing Benzothiazole Scaffolds in Oral Bioavailability Screening

With 0 Rule-of-5 violations, 6 rotatable bonds, TPSA 116 Ų, and no genotoxicity structural alerts, CAS 865592-19-4 represents a drug-like benzothiazole sulfonamide suitable as a passive permeability standard in PAMPA or Caco-2 assays . Its predicted LogD₇.₄ of 3.47 and BCF of 256 indicate moderate bioaccumulation potential, while the cyclopentane ring introduces conformational constraint not present in linear alkylamide analogs. Use this compound to benchmark the permeability-solubility trade-off in benzothiazole sulfonamide series and to validate in silico ADME prediction models.

Negative Control Compound for Aromatic Amine Genotoxicity Screening Workflows

The carboxamide-capped 2-position of the benzothiazole ring eliminates the aromatic amine structural alert present in 2-aminobenzothiazole analogs . Incorporate CAS 865592-19-4 into Ames fluctuation test panels as a structurally matched negative control for benzothiazole sulfonamide series, alongside 2-amino-6-sulfamoylbenzothiazole as the positive comparator. This pairing enables deconvolution of genotoxicity contributions from the aromatic amine versus the sulfonamide or benzothiazole core, streamlining safety assessment in early drug discovery.

Quote Request

Request a Quote for N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.